Ravuconazole-d4

Bioanalysis LC-MS/MS Internal Standard

Ravuconazole-d4 (CAS 1329499-27-5) is the deuterium-labeled analog of ravuconazole (BMS-207147), a broad-spectrum oral triazole antifungal agent. This compound, chemically designated as 2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile, incorporates four deuterium atoms on the benzonitrile ring, resulting in a +4 Da mass shift relative to the non-deuterated parent.

Molecular Formula C22H17F2N5OS
Molecular Weight 441.5 g/mol
Cat. No. B12416285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRavuconazole-d4
Molecular FormulaC22H17F2N5OS
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O
InChIInChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1/i2D,3D,4D,5D
InChIKeyOPAHEYNNJWPQPX-KUXFOAEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ravuconazole-d4: Deuterated Antifungal Triazole for Bioanalytical Quantitation and Pharmacokinetic Studies


Ravuconazole-d4 (CAS 1329499-27-5) is the deuterium-labeled analog of ravuconazole (BMS-207147), a broad-spectrum oral triazole antifungal agent . This compound, chemically designated as 2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile, incorporates four deuterium atoms on the benzonitrile ring, resulting in a +4 Da mass shift relative to the non-deuterated parent . Ravuconazole-d4 retains the antifungal pharmacophore of ravuconazole, which inhibits fungal lanosterol 14α-demethylase (CYP51), depleting ergosterol and disrupting fungal cell membrane integrity .

Why Deuterium Substitution in Ravuconazole-d4 Prevents Generic Interchange in Bioanalytical Workflows


Ravuconazole-d4 is not simply a cheaper alternative to non-deuterated ravuconazole; it is a specialized isotopologue designed for precise analytical quantitation. The incorporation of four deuterium atoms introduces a definitive mass shift (+4 Da) that is resolvable by mass spectrometry, enabling ravuconazole-d4 to serve as an ideal internal standard (IS) for the accurate measurement of ravuconazole in complex biological matrices . Generic substitution with non-deuterated ravuconazole or other structurally similar triazoles (e.g., voriconazole, itraconazole, posaconazole, isavuconazole) fails in this context because these analogs would co-elute with the analyte and cannot be distinguished by MS, leading to irreproducible and inaccurate quantitative results . Furthermore, while the antifungal activity of the deuterated compound is generally considered equivalent to the parent , its primary value proposition lies not in therapeutic substitution but in its unique utility as a tracer and internal standard, for which no non-deuterated analog can substitute.

Quantitative Differentiation of Ravuconazole-d4 from Non-Deuterated Ravuconazole and Competing Triazole Antifungals


Analytical Differentiation: Deuterium-Induced Mass Shift Enables Precise MS Quantitation of Ravuconazole

Ravuconazole-d4 exhibits a molecular weight of 441.49 g/mol, which is exactly 4 mass units higher than the non-deuterated ravuconazole (437.47 g/mol) . This +4 Da mass shift, resulting from the replacement of four hydrogen atoms with deuterium on the benzonitrile ring, is readily distinguishable by mass spectrometry. Consequently, ravuconazole-d4 is specifically employed as a stable isotope-labeled internal standard for the quantitative analysis of ravuconazole in biological fluids via LC-MS/MS . Non-deuterated ravuconazole and other triazole antifungals (e.g., voriconazole, itraconazole) lack this distinctive mass feature and cannot be used as internal standards for ravuconazole due to their identical or non-resolvable mass-to-charge ratios.

Bioanalysis LC-MS/MS Internal Standard

Comparative Antifungal Potency: Ravuconazole Demonstrates 2- to 40-Fold Superior in vitro Activity vs. Itraconazole and Fluconazole Against Yeasts

The non-deuterated parent compound, ravuconazole (BMS-207147), exhibited significantly greater in vitro potency against a broad panel of 250 fungal strains (44 species) compared to itraconazole and fluconazole [1]. Specifically, ravuconazole was approximately two- to fourfold more potent than itraconazole and about 40-fold more active than fluconazole against yeasts, as determined by NCCLS broth macrodilution [1]. Against Candida spp., 107 of 116 strains (92%) had ravuconazole MICs of <1 µg/ml, whereas itraconazole and fluconazole were inactive against Candida krusei and C. tropicalis at NCCLS breakpoints (≥1 µg/ml and ≥64 µg/ml, respectively) [1].

Antifungal Susceptibility Candida MIC

Superior In vitro Activity of Ravuconazole and Isavuconazole Against Dematiaceous Fungi Relative to Itraconazole, Voriconazole, and Posaconazole

In a study evaluating the in vitro activity of 11 antifungals against 84 dematiaceous fungi, ravuconazole and isavuconazole demonstrated lower MIC values than itraconazole, voriconazole, and posaconazole for most species tested [1]. While specific quantitative MIC data for each agent are not reported in the abstract, the study explicitly concludes that ravuconazole and isavuconazole appear to be more efficient against most dematiaceous fungal infections than the other triazoles [1]. However, some pigmented fungi, such as Bipolaris spicifera and Veronaea botryosa, remain more susceptible to other triazoles or echinocandins [1].

Dematiaceous Fungi Phaeohyphomycosis Azole Susceptibility

Comparative Potency Against Clinical Candida Isolates: Ravuconazole and Voriconazole Demonstrate Superior in vitro Activity to Amphotericin B, Flucytosine, Itraconazole, and Fluconazole

In a large surveillance study of 6,970 clinical Candida isolates from over 200 centers worldwide, both ravuconazole and voriconazole were highly active against all Candida species, with an MIC90 of 0.25 µg/ml and 98% of MICs ≤1 µg/ml [1]. Ravuconazole and voriconazole were each more active in vitro than amphotericin B, flucytosine, itraconazole, and fluconazole against all Candida spp. and were the only agents with good in vitro activity against C. krusei [1]. Notably, a decrease in activity for both ravuconazole and voriconazole was observed among isolates that were susceptible-dose dependent (fluconazole MIC 16-32 µg/ml) or resistant (MIC ≥64 µg/ml) to fluconazole [1].

Candidiasis Antifungal Resistance Surveillance

Extended Human Half-Life of Ravuconazole (~100 Hours) Relative to Itraconazole (~1.4 Hours) in Animal Models

Ravuconazole is characterized by a remarkably long terminal half-life in humans, reported to be approximately 100 hours [1]. This contrasts with the significantly shorter half-life of itraconazole in animals (1.4 hours) and is similar to that of fluconazole [2]. The extended half-life supports once-daily or even intermittent dosing regimens, a pharmacokinetic advantage that may be of interest in drug development [1]. The deuterated analog, ravuconazole-d4, serves as the ideal internal standard for precisely quantifying ravuconazole in pharmacokinetic studies designed to exploit this extended half-life .

Pharmacokinetics Half-life Drug Development

Moderate CYP3A4 Inhibition by Ravuconazole (IC50 = 1,010 nM) Suggests Lower Drug-Drug Interaction Potential Compared to Potent Azole Inhibitors

Ravuconazole inhibits CYP3A4, a major hepatic drug-metabolizing enzyme, with an IC50 of 1,010 nM (1.01 µM) in human hepatocyte microsomes using testosterone as a substrate [1]. This moderate inhibitory potency is significantly weaker than that of potent CYP3A4 inhibitors such as itraconazole and voriconazole, suggesting a comparatively lower potential for clinically significant drug-drug interactions [2]. Clinical studies with the ravuconazole prodrug BFE1224 confirmed mild CYP3A inhibition and minor effects on other major CYPs [3].

Drug-Drug Interactions CYP3A4 Azole Antifungals

Primary Research and Analytical Applications for Ravuconazole-d4 Based on Evidenced Differentiation


LC-MS/MS Bioanalysis of Ravuconazole in Preclinical and Clinical Pharmacokinetic Studies

Ravuconazole-d4 is the preferred internal standard for the accurate and precise quantification of ravuconazole in plasma, serum, and tissue samples using LC-MS/MS . Its +4 Da mass shift relative to the analyte eliminates ion suppression and matrix effects that would otherwise compromise the reliability of pharmacokinetic parameter estimates, such as the 100-hour half-life of ravuconazole [1]. This application is critical for studies evaluating the drug's extended half-life and tissue distribution [1].

Antifungal Susceptibility Testing and Drug Discovery for Resistant Fungal Pathogens

As a deuterated analog, ravuconazole-d4 serves as a stable and traceable reference standard for determining the minimum inhibitory concentrations (MICs) of ravuconazole against a wide array of fungal pathogens, including Candida spp., Aspergillus spp., and dematiaceous fungi . This is particularly valuable given ravuconazole's demonstrated superior potency (2- to 40-fold) compared to fluconazole and itraconazole against yeasts [1], and its enhanced activity against fluconazole-resistant isolates and dematiaceous fungi [2].

Metabolic Stability and Drug-Drug Interaction (DDI) Assessment

Ravuconazole-d4 can be used as a tracer in in vitro assays designed to evaluate the metabolic stability of ravuconazole and to assess its potential for drug-drug interactions (DDIs) . The deuterium label allows for the specific tracking of the parent drug's fate in hepatocyte or microsomal incubations, enabling researchers to accurately determine metabolic half-life and identify major metabolites. This is especially relevant in the context of ravuconazole's moderate CYP3A4 inhibition (IC50 = 1,010 nM) [1], as it helps to differentiate the drug's disposition from that of co-administered CYP substrates or inhibitors [2].

Quality Control and Method Validation for Ravuconazole Formulations

Ravuconazole-d4 is employed as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation of ravuconazole drug products . Its use ensures traceability against pharmacopeial standards (USP or EP) and supports regulatory submissions (ANDA, DMF) by providing a stable, isotopically distinct marker for assessing purity, stability, and content uniformity in finished dosage forms .

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